molecular formula C20H21N2NaO7S B1662473 Sivelestat sodium CAS No. 150374-95-1

Sivelestat sodium

Cat. No. B1662473
CAS RN: 150374-95-1
M. Wt: 456.4 g/mol
InChI Key: ZAIFANJZUGNYCK-UHFFFAOYSA-M
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Description

Sivelestat sodium, also known as ONO 5046 and marketed as Elaspol, is an inhibitor of human neutrophil elastase . It is used in the treatment of acute respiratory failure and may also improve neuropathic pain . Sivelestat is an acyl enzyme inhibitor of neutrophil elastase, developed as an injectable formulation for the treatment of acute lung injury associated with systemic inflammatory response syndrome .


Synthesis Analysis

Sivelestat is a sulfonanilide-containing pivaloyloxy benzene derivative prepared in a three-step synthesis . The synthesis involves the amidation of glycine benzyl ester and o-nitrobenzoyl chloride to give an intermediate, which is then reduced to give another intermediate. This intermediate is then esterified with pivaloyl chloride and hydroxy acid to obtain a final product .


Molecular Structure Analysis

The molecular formula of Sivelestat sodium is C20H21N2O7S.Na . It belongs to the class of organic compounds known as hippuric acids, which consist of a benzoyl group linked to the N-terminal of a glycine .


Chemical Reactions Analysis

Sivelestat sodium acts as a reversible and selective inhibitor of human neutrophil elastase (HNE) with an lG.0 value of 0.044 PM . It has exhibited potent protective effects against various causes of lung injuries in animal models .


Physical And Chemical Properties Analysis

Sivelestat sodium is a crystalline solid . The molecular weight of the anhydrous free acid basis is 434.46 g/mol .

Scientific Research Applications

Treatment of Acute Respiratory Distress Syndrome (ARDS) in COVID-19

Sivelestat sodium has been studied for its efficacy in treating ARDS associated with COVID-19. A study demonstrated that Sivelestat sodium significantly improved the oxygenation index in patients and reduced the risk of death, especially in those with a baseline oxygenation index of less than 200 mmHg .

Sepsis with ARDS

In the context of sepsis-induced ARDS, Sivelestat sodium, when combined with Ulinastatin, showed improved lung injury scores, reduced inflammation, and oxidative stress markers. This combination therapy also resulted in a higher total effective rate compared to the control group .

Neutrophil Elastase Inhibition

Sivelestat sodium acts as a neutrophil elastase inhibitor, which can improve oxygenation within the first five days of treatment for sepsis-induced ARDS. This may also be associated with decreased 28-day mortality .

Pharmacoeconomics

The pharmacoeconomic aspect of Sivelestat sodium has been evaluated, considering its efficacy and safety in the treatment of septic acute respiratory distress syndrome. The retrospective cohort study suggests a balance between cost and beneficial outcomes .

Pulmonary Ventilation Function

The application of Sivelestat sodium in improving pulmonary ventilation function has been observed. It helps in reducing the mechanical ventilation time and ICU hospitalization time, which is crucial for patient recovery .

Anti-inflammatory Effects

Sivelestat sodium has shown potential anti-inflammatory effects by reducing inflammatory factors. This is particularly beneficial in conditions like ARDS, where inflammation plays a significant role in disease progression .

Oxidative Stress Reduction

The compound’s ability to reduce oxidative stress indicators is another valuable application. Oxidative stress is a common issue in critical illnesses and managing it can improve patient outcomes .

Mortality Rate Reduction

While the reduction in mortality rate was not statistically significant in some studies, Sivelestat sodium has shown a trend towards decreasing mortality rates in patients with septic ARDS, indicating its potential benefit in critical care settings .

Mechanism of Action

Target of Action

Sivelestat sodium primarily targets neutrophil elastase (NE) . NE is a serine protease produced by neutrophils, and its main physiological function is the degradation of phagocytosed foreign organic molecules within the cells .

Mode of Action

Sivelestat sodium acts as a neutrophil elastase inhibitor . It inhibits the release of NE from neutrophils, thereby reducing the activation and infiltration of inflammatory cells . This inhibition leads to a decrease in the production of inflammatory factors, such as TNF-α and IL-6 .

Biochemical Pathways

The primary biochemical pathway affected by sivelestat sodium is the Phosphatidylinositol-3-kinase (PI3K)/protein kinase B (AKT) signaling pathway . By inhibiting NE, sivelestat sodium can suppress the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in the inflammatory response .

Pharmacokinetics

It’s known that sivelestat sodium can be administered intravenously , suggesting that it has good bioavailability.

Result of Action

The molecular and cellular effects of sivelestat sodium’s action include a reduction in the levels of serum inflammatory factors, an improvement in cardiac function, and a decrease in heart rate variability in patients with Sepsis-induced ARDS and SCM . It also improves the oxygenation index of patients with COVID-19-associated ARDS .

Action Environment

For instance, in patients with a baseline oxygenation index < 200 mmHg, sivelestat sodium was found to considerably reduce the risk of death .

properties

IUPAC Name

sodium;2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O7S.Na/c1-20(2,3)19(26)29-13-8-10-14(11-9-13)30(27,28)22-16-7-5-4-6-15(16)18(25)21-12-17(23)24;/h4-11,22H,12H2,1-3H3,(H,21,25)(H,23,24);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIFANJZUGNYCK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N2NaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00933925
Record name Sivelestat sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00933925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sivelestat sodium anhydrous

CAS RN

150374-95-1
Record name Sivelestat sodium anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150374951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sivelestat sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00933925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SIVELESTAT SODIUM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CLL4232KD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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